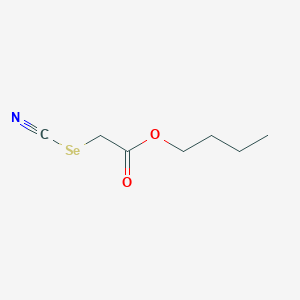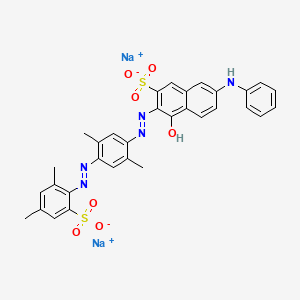
Direct Fast Violet 2RL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Fast Violet 2RL is a synthetic dye known for its vibrant violet color. It is primarily used in the textile industry for dyeing fabrics. The compound is characterized by its excellent solubility in water and its ability to produce a bright and fast color on various materials.
准备方法
Direct Fast Violet 2RL is synthesized through a multi-step chemical process. The synthesis begins with the diazotization of 2-amino-3,5-dimethylbenzenesulfonic acid. This intermediate is then coupled with 2,5-dimethylbenzenamine to form a diazo compound. The final step involves coupling this product with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions .
化学反应分析
Direct Fast Violet 2RL undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the breakdown of its azo bonds.
Reduction: Under reducing conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid groups, leading to the formation of various derivatives.
Common reagents used in these reactions include strong acids like hydrochloric acid and sulfuric acid, as well as reducing agents like sodium dithionite. The major products formed from these reactions are typically aromatic amines and substituted derivatives of the original compound .
科学研究应用
Direct Fast Violet 2RL has several applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of specific ions.
Biology: The dye is employed in histological staining to highlight specific structures in biological tissues.
Medicine: this compound is used in certain diagnostic tests to detect the presence of specific biomolecules.
Industry: Beyond textiles, the dye is used in the production of colored inks and coatings.
作用机制
The primary mechanism by which Direct Fast Violet 2RL exerts its effects is through its ability to bind to specific substrates. In textile dyeing, the compound binds to the fibers of the fabric, resulting in a strong and fast color. In biological applications, the dye binds to specific cellular structures, allowing for their visualization under a microscope. The molecular targets and pathways involved in these processes are primarily related to the chemical interactions between the dye and the substrate .
相似化合物的比较
Direct Fast Violet 2RL is unique among similar compounds due to its specific chemical structure, which includes multiple azo bonds and sulfonic acid groups. This structure gives the dye its distinctive color and solubility properties. Similar compounds include:
Direct Violet 7: Another azo dye with similar applications but different chemical structure.
Direct Blue 1: A dye with a similar application spectrum but different color properties.
Direct Red 28: A dye used in similar industrial applications but with a different hue.
This compound stands out due to its specific shade of violet and its excellent fastness properties, making it a preferred choice in many applications.
属性
CAS 编号 |
6227-10-7 |
|---|---|
分子式 |
C32H27N5Na2O7S2 |
分子量 |
703.7 g/mol |
IUPAC 名称 |
disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2,5-dimethylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N5O7S2.2Na/c1-18-12-21(4)30(28(13-18)45(39,40)41)36-34-26-14-20(3)27(15-19(26)2)35-37-31-29(46(42,43)44)17-22-16-24(10-11-25(22)32(31)38)33-23-8-6-5-7-9-23;;/h5-17,33,38H,1-4H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI 键 |
NJPXFJXCALXJCX-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C(=C2)C)N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=CC=CC=C5)S(=O)(=O)[O-])C)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-cyclopentyl-1-(4-methoxyphenyl)thiourea](/img/structure/B13809723.png)
![Zirconium,[2,2-bis[(2-propen-1-yloxy-kO)methyl]-1-butanolato-kO]tris(isooctanolato)-](/img/structure/B13809737.png)
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)
![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
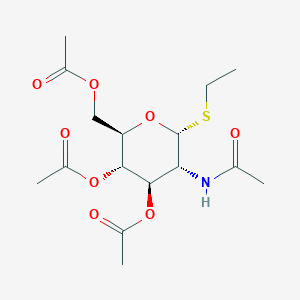
![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)
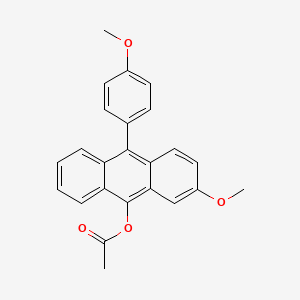
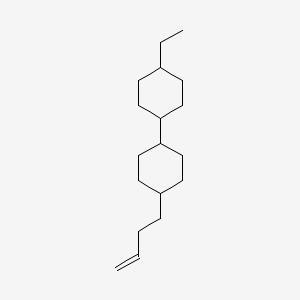
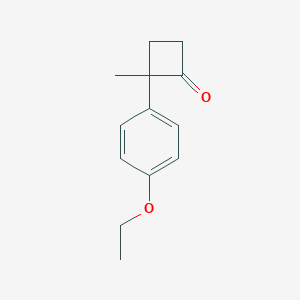
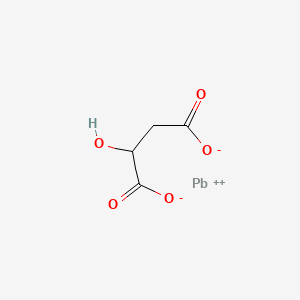
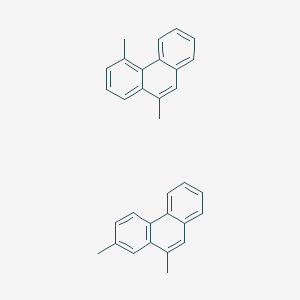
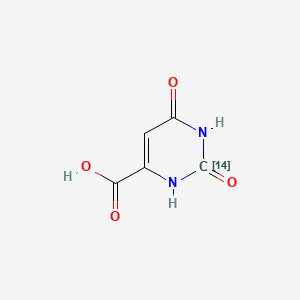
![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
